molecular formula C9H16N4O2S B15306711 [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine

[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine

Cat. No.: B15306711
M. Wt: 244.32 g/mol
InChI Key: CCCLTKIWCRECLS-UHFFFAOYSA-N
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Description

[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine: is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally, the attachment of the piperidine ring. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme functions and interactions due to its ability to bind to specific biological targets.

Medicine: In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

  • [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine
  • Pyrrolidine derivatives

Comparison: Compared to similar compounds, [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine stands out due to its unique combination of a pyrazole ring and a sulfonyl group attached to a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

[1-(1H-pyrazol-4-ylsulfonyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C9H16N4O2S/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-12-7-9/h6-8H,1-5,10H2,(H,11,12)

InChI Key

CCCLTKIWCRECLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CNN=C2

Origin of Product

United States

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